![molecular formula C18H15N3O3 B188036 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine CAS No. 93870-02-1](/img/structure/B188036.png)
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine, also known as MNPNH, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a hydrazone derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been extensively investigated. In
Mecanismo De Acción
The mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is not fully understood, but it is believed to involve the inhibition of cellular respiration and the induction of apoptosis in cancer cells. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway.
Biochemical and Physiological Effects:
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. This compound has also been shown to have the ability to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to disrupt the mitochondrial membrane potential and to activate caspase-3, which leads to the activation of the apoptotic pathway. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential as a cytotoxic agent for cancer cells. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for cancer therapy. Additionally, 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been shown to have the ability to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy. However, one of the limitations of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine is its potential toxicity towards normal cells, which needs to be further investigated.
Direcciones Futuras
There are several future directions for research on 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine. One area of research is the investigation of its potential as a fluorescent probe for the detection of metal ions in biological systems. Another area of research is the investigation of its potential as a cytotoxic agent for cancer cells, and the development of more selective and less toxic analogs. Additionally, further studies are needed to investigate the mechanism of action of 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine and its potential side effects on normal cells.
Métodos De Síntesis
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine can be synthesized through a variety of methods. One of the most commonly used methods involves the reaction of 2-methoxy-1-naphthaldehyde with 4-nitrophenylhydrazine in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting mixture is then heated under reflux for several hours, and the product is isolated through recrystallization. Other methods involve the use of different aldehydes and hydrazines, as well as different reaction conditions.
Aplicaciones Científicas De Investigación
1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has been studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to have cytotoxic effects on cancer cells, and it has been investigated as a potential anticancer agent. 1-[(2-Methoxy-1-naphthyl)methylene]-2-(4-nitrophenyl)hydrazine has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
Número CAS |
93870-02-1 |
|---|---|
Fórmula molecular |
C18H15N3O3 |
Peso molecular |
321.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C18H15N3O3/c1-24-18-11-6-13-4-2-3-5-16(13)17(18)12-19-20-14-7-9-15(10-8-14)21(22)23/h2-12,20H,1H3/b19-12+ |
Clave InChI |
YPVAHSSAKKJCFI-XDHOZWIPSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=N/NC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NNC3=CC=C(C=C3)[N+](=O)[O-] |
Otros números CAS |
93870-02-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



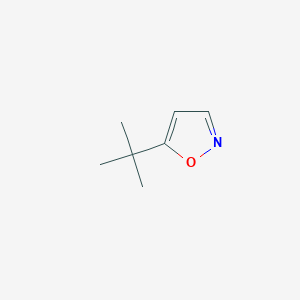
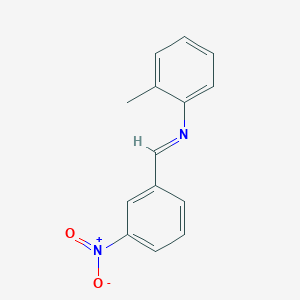
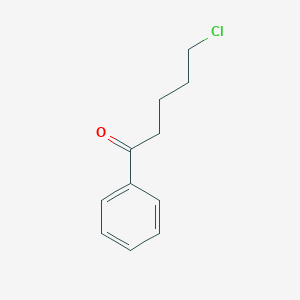
![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![Benzamide, N-[4-[4-(4-morpholinylsulfonyl)phenoxy]phenyl]-4-phenoxy-](/img/structure/B187958.png)
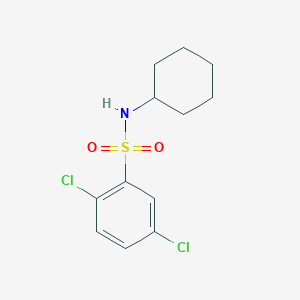
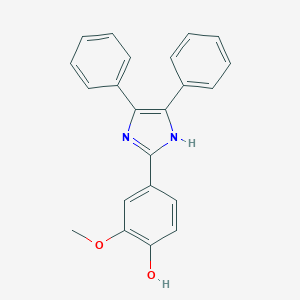
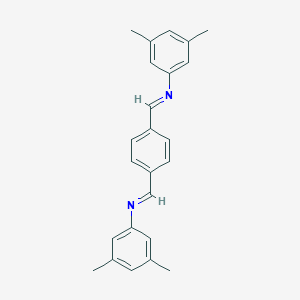

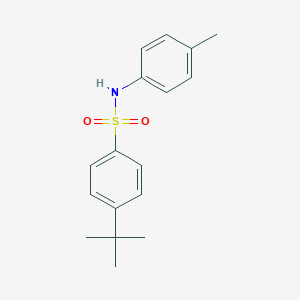

![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)

